

Unveiling the Structural Landscape of 8-(Trifluoromethyl)quinoline: A Technical Guide

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Compound of Interest

Compound Name: 8-(Trifluoromethyl)quinoline

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Introduction

8-(Trifluoromethyl)quinoline stands as a pivotal scaffold in medicinal chemistry and materials science. The introduction of the trifluoromethyl group at the 8-position of the quinoline ring system profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and electron density distribution. These modifications can significantly impact biological activity and molecular interactions, making a thorough understanding of its three-dimensional structure and conformational preferences essential for rational drug design and the development of novel functional materials. This technical guide provides an in-depth analysis of the molecular structure and conformation of **8-(trifluoromethyl)quinoline**, drawing upon experimental data from key derivatives and computational modeling to elucidate the core structural features of this important molecule.

Molecular Structure and Conformation

While a crystal structure for the parent **8-(trifluoromethyl)quinoline** is not publicly available, extensive structural data from its derivatives, such as arylhydrazones and biquinoline systems, provide a clear picture of its molecular geometry. The core quinoline ring system is essentially planar, a characteristic feature of aromatic bicyclic systems.^{[1][2]}

The defining feature is the orientation of the trifluoromethyl (-CF₃) group relative to the quinoline plane. In the crystal structure of (E)-N'-(3-bromo-4-methoxybenzylidene)-8-

(trifluoromethyl)quinoline-4-carbohydrazide, the trifluoromethyl group is observed to lie within the mean plane of the quinoline ring.[1] This planarity is evidenced by the torsion angles N1-C1-C2-C10 and C4-C3-C2-C10, which are $-2.5(6)^\circ$ and $179.8(5)^\circ$ respectively, indicating a high degree of coplanarity.[1] This preferred conformation is likely a result of the electronic interactions between the fluorine atoms and the aromatic system, as well as the minimization of steric hindrance with the adjacent peri-hydrogen atom.

Table 1: Selected Bond Lengths from a Derivative of 8-(Trifluoromethyl)quinoline

Bond	Length (Å)[1]
C1 - N1	1.375(5)
C1 - C2	1.411(6)
C2 - C3	1.362(6)
C3 - C4	1.411(6)
C4 - C9	1.415(5)
C5 - C6	1.365(6)
C6 - C7	1.405(6)
C7 - C8	1.369(6)
C8 - C9	1.416(5)
C8 - C10	1.498(6)
C10 - F1	1.331(5)
C10 - F2	1.329(5)
C10 - F3	1.332(5)
N1 - C9	1.317(5)

Data from the crystal structure of (E)-N'-(3-bromo-4-methoxybenzylidene)-8-(trifluoromethyl)quinoline-4-carbohydrazide.

Table 2: Selected Bond Angles from a Derivative of 8-(Trifluoromethyl)quinoline

Angle	Degrees (°)[1]
N1 - C1 - C2	121.7(4)
C1 - C2 - C3	120.5(4)
C2 - C3 - C4	119.7(4)
C3 - C4 - C9	118.0(4)
C5 - C6 - C7	120.7(4)
C6 - C7 - C8	121.1(4)
C7 - C8 - C9	117.8(4)
C7 - C8 - C10	119.8(4)
C9 - C8 - C10	122.4(4)
F1 - C10 - F2	106.3(4)
F1 - C10 - F3	106.4(4)
F2 - C10 - F3	106.2(4)
C1 - N1 - C9	117.5(4)
C4 - C9 - N1	122.5(4)
C4 - C9 - C8	119.0(4)
N1 - C9 - C8	118.5(4)

Data from the crystal structure of (E)-N'-(3-bromo-4-methoxybenzylidene)-8-(trifluoromethyl)quinoline-4-carbohydrazide.

Table 3: Selected Torsion Angles from a Derivative of 8-(Trifluoromethyl)quinoline

Dihedral Angle	Degrees (°)[1]
N1 - C1 - C2 - C3	-1.0(7)
C2 - C1 - N1 - C9	0.3(6)
C1 - C2 - C3 - C4	0.5(7)
C2 - C3 - C4 - C9	0.4(7)
C3 - C4 - C9 - N1	-0.6(6)
C3 - C4 - C9 - C8	179.0(4)
C5 - C6 - C7 - C8	0.4(7)
C6 - C7 - C8 - C9	0.5(6)
C6 - C7 - C8 - C10	-179.8(4)
C7 - C8 - C9 - C4	-0.8(6)
C7 - C8 - C9 - N1	179.6(4)
C10 - C8 - C9 - C4	179.5(4)
C10 - C8 - C9 - N1	-0.1(6)
C1 - N1 - C9 - C4	-0.2(6)
C1 - N1 - C9 - C8	-179.8(4)

Data from the crystal structure of (E)-N'-(3-bromo-4-methoxybenzylidene)-**8-(trifluoromethyl)quinoline**-4-carbohydrazide.

Experimental Protocols

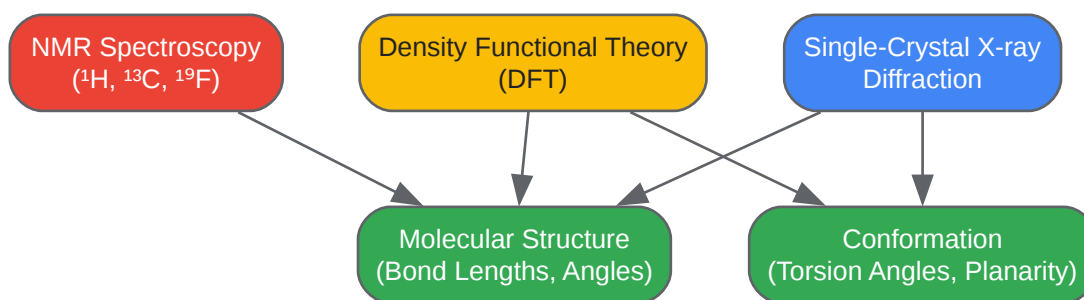
The structural characterization of **8-(trifluoromethyl)quinoline** and its derivatives relies on a combination of single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) provides the most definitive insight into the solid-state structure of a molecule.

Methodology:

- **Crystal Growth:** Single crystals of suitable quality are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol, or toluene).
- **Data Collection:** A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 293 K) using monochromatic X-ray radiation (e.g., Mo K α , λ = 0.71073 Å).
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.



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